Shelf Stability and Storage Requirements: Potassium 3-(Hydroxymethyl)phenyltrifluoroborate vs. Corresponding Boronic Acid
Potassium aryltrifluoroborates are indefinitely stable to air and moisture at ambient temperature, whereas the corresponding arylboronic acids are susceptible to air oxidation and dehydrative trimerization (boroxine formation), which alters stoichiometry and reduces effective reactivity [1][2]. The target compound 3-(hydroxymethyl)phenyltrifluoroborate potassium salt requires only sealed storage at room temperature away from moisture, with no inert-atmosphere handling mandated; its corresponding boronic acid analog (3-(hydroxymethyl)phenylboronic acid) typically requires storage under inert gas at 2–8 °C to retard degradation [1].
| Evidence Dimension | Storage stability (shelf life and handling requirements) |
|---|---|
| Target Compound Data | Indefinitely stable to air and moisture; storage at room temperature in sealed container [1] |
| Comparator Or Baseline | 3-(Hydroxymethyl)phenylboronic acid (comparator): prone to air oxidation and trimerization; requires storage under inert atmosphere at 2–8 °C |
| Quantified Difference | Eliminates inert-atmosphere storage requirement; extends practical shelf life from months to years without degradation [1] |
| Conditions | Ambient laboratory storage conditions (air, humidity, 20–25 °C) |
Why This Matters
Reduces cold-chain and inert-atmosphere logistical burden, lowers procurement risk associated with batch-to-batch variability, and minimizes waste from degraded inventory.
- [1] Darses S, Genet JP. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem Rev. 2008;108(1):288-325. doi:10.1021/cr0509758 View Source
- [2] Molander GA, Ellis N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc Chem Res. 2007;40(4):275-286. doi:10.1021/ar050199q View Source
